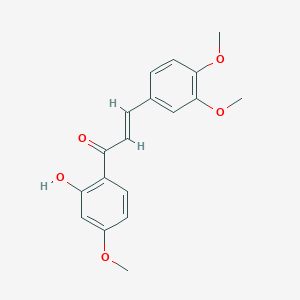
3-(3,4-二甲氧基苯基)-1-(2-羟基-4-甲氧基苯基)丙-2-烯-1-酮
描述
3-(3,4-Dimethoxyphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one, also known as 3,4-dimethoxyphenyl-2-hydroxy-4-methoxyprop-2-en-1-one, is a compound with potential applications in many scientific fields. It is a derivative of the phenylpropene class of compounds, and is a colorless solid at room temperature. 3-(3,4-Dimethoxyphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one is used as a building block in organic synthesis and has been studied for its potential applications in drug discovery, biochemistry, and nanotechnology. In
科学研究应用
结构分析和相互作用
- 晶体结构和相互作用: 对包括3-(3,4-二甲氧基苯基)-1-(2-羟基-4-甲氧基苯基)丙-2-烯-1-酮在内的衍生物进行的结构分析揭示了显著的π相互作用和受甲氧基取代物影响的各种分子亚结构。这些化合物展示了独特的分子间相互作用和分子内氢键,这对于理解它们的分子行为和潜在应用至关重要(Gomes et al., 2020)。
抗氧化性质
- 抗氧化活性: 与目标化合物密切相关的甲氧基和羟基取代的2'-氨基香豆素已经展示出显著的体外抗氧化性质。这些发现暗示了类似结构在氧化应激和相关疾病领域的潜在应用(Sulpizio et al., 2016)。
分子行为
- 晶体结构和分子几何: 对类似化合物的晶体结构进行的研究为我们提供了有关它们的分子几何和行为的见解。这种理解对于它们在各个科学领域的应用至关重要,特别是在材料科学领域(Jasinski et al., 2011)。
生物活性
- 对根癌农杆菌毒力基因的影响: 对与问题化合物结构相似的酚类化合物的研究表明,会增加根癌农杆菌毒力基因的诱导和转化率。这突显了在基因工程和植物生物技术领域的潜在应用(Joubert et al., 2002)。
细胞毒性质
- 细胞毒性效应: 与该化合物结构相似的苯丁烯二聚体对人类癌细胞系表现出细胞毒性效应。这表明了一个研究抗癌应用的潜在途径(Han et al., 2004)。
光物理性质
- 光物理学研究: 对具有类似结构的化合物的研究为我们提供了有关它们的光物理性质,如荧光和量子产率的见解。这些性质在光学和成像技术的发展中具有重要价值(Asiri et al., 2017)。
属性
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O5/c1-21-13-6-7-14(16(20)11-13)15(19)8-4-12-5-9-17(22-2)18(10-12)23-3/h4-11,20H,1-3H3/b8-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKTAHPCCLORHHM-XBXARRHUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C=CC2=CC(=C(C=C2)OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC(=C(C=C2)OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dimethoxyphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one | |
CAS RN |
10493-06-8 | |
| Record name | 2-Propen-1-one, 3-(3,4-dimethoxyphenyl)-1-(2-hydroxy-4-methoxyphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010493068 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC91849 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91849 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate](/img/structure/B178203.png)


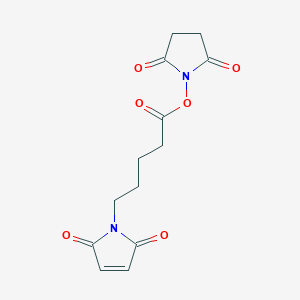
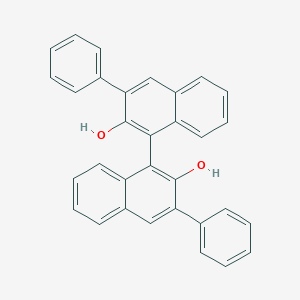

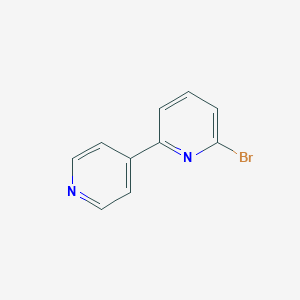


![Tert-butyl 7-methyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B178237.png)
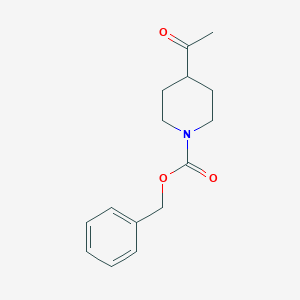
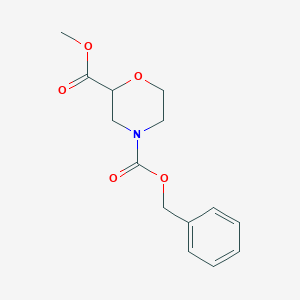

![1-[4-[(6-Methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylthiourea](/img/structure/B178245.png)